molecular formula C18H27BrN2O5 B5038014 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate

1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate

Cat. No. B5038014
M. Wt: 431.3 g/mol
InChI Key: RURXIJBSMXFREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate, also known as BZP, is a chemical compound that has been used in scientific research for its potential therapeutic properties. BZP is a piperazine derivative that has been found to have stimulant effects on the central nervous system. In

Mechanism of Action

The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor, as well as a monoamine releasing agent. This leads to an increase in the levels of dopamine, serotonin, and norepinephrine in the brain, which results in the stimulant effects of 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate include increased heart rate, blood pressure, and body temperature. It also leads to an increase in dopamine and serotonin levels in the brain, which results in feelings of euphoria, increased energy, and alertness. However, prolonged use of 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate can lead to adverse effects such as anxiety, paranoia, and insomnia.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate in lab experiments is its stimulant effects, which can be useful in studying the effects of dopamine and serotonin on the brain. However, the use of 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate in lab experiments is limited due to its potential for abuse and adverse effects. Therefore, it is important to use 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate in a controlled setting and with caution.

Future Directions

There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate. One area of research is the development of 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate derivatives that have fewer adverse effects and a lower potential for abuse. Another area of research is the investigation of the potential therapeutic uses of 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate, such as its use in the treatment of depression and anxiety. Additionally, further studies are needed to understand the exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate and its effects on the brain.
Conclusion:
In conclusion, 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate, or 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate, is a chemical compound that has been used in scientific research for its potential therapeutic properties. 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate has stimulant effects on the central nervous system and has been investigated for its potential use in the treatment of depression, anxiety, and ADHD. The synthesis method of 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate involves the reaction of 1-(3-bromo-4-methoxybenzyl)piperazine with sec-butylamine in the presence of oxalic acid. While 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate has advantages for lab experiments, its use is limited due to its potential for abuse and adverse effects. There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate, including the development of 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate derivatives with fewer adverse effects and the investigation of its potential therapeutic uses.

Synthesis Methods

The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate involves the reaction of 1-(3-bromo-4-methoxybenzyl)piperazine with sec-butylamine in the presence of oxalic acid. The resulting compound is then purified and crystallized to obtain the oxalate salt of 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate. This synthesis method has been used in several studies to produce 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate for research purposes.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate has been used in several scientific studies for its potential therapeutic properties. It has been found to have stimulant effects on the central nervous system and has been investigated for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). 1-(3-bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O.C2H2O4/c1-4-13(2)19-9-7-18(8-10-19)12-14-5-6-16(20-3)15(17)11-14;3-1(4)2(5)6/h5-6,11,13H,4,7-10,12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURXIJBSMXFREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-methoxybenzyl)-4-sec-butylpiperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.